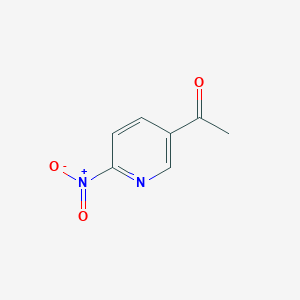
1-(6-Nitropyridin-3-yl)ethanone
Übersicht
Beschreibung
1-(6-Nitropyridin-3-yl)ethanone, also known as NPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPE is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 182.15 g/mol. This compound has been synthesized using various methods and has shown promising results in a range of scientific applications.
Wirkmechanismus
The mechanism of action of 1-(6-Nitropyridin-3-yl)ethanone involves the reaction of the nitro group with NO to form a fluorescent product. The reaction is highly specific and does not interfere with other reactive oxygen species, making 1-(6-Nitropyridin-3-yl)ethanone an ideal probe for studying NO signaling pathways.
Biochemical and Physiological Effects:
1-(6-Nitropyridin-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its use as a fluorescent probe for NO, 1-(6-Nitropyridin-3-yl)ethanone has been shown to exhibit antioxidant properties and has been used to study the effects of reactive oxygen species on cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(6-Nitropyridin-3-yl)ethanone in lab experiments is its specificity for NO detection. This makes it a valuable tool for studying NO-mediated signaling pathways in biological systems. However, 1-(6-Nitropyridin-3-yl)ethanone has some limitations, such as its sensitivity to light and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 1-(6-Nitropyridin-3-yl)ethanone. One potential area of study is the use of 1-(6-Nitropyridin-3-yl)ethanone in the development of new diagnostic tools for diseases that involve NO-mediated signaling pathways. Additionally, researchers may explore the use of 1-(6-Nitropyridin-3-yl)ethanone in the development of new therapies for conditions such as cancer and cardiovascular disease.
In conclusion, 1-(6-Nitropyridin-3-yl)ethanone is a valuable tool for scientific research due to its unique properties and potential applications. Its specificity for NO detection makes it a valuable tool for studying NO-mediated signaling pathways in biological systems. While there are some limitations to its use, 1-(6-Nitropyridin-3-yl)ethanone has shown promising results in a range of scientific applications and is an area of active research for future developments.
Wissenschaftliche Forschungsanwendungen
1-(6-Nitropyridin-3-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the primary uses of 1-(6-Nitropyridin-3-yl)ethanone is as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. 1-(6-Nitropyridin-3-yl)ethanone has been shown to selectively detect NO in the presence of other reactive oxygen species, making it a valuable tool for studying NO-mediated signaling pathways.
Eigenschaften
IUPAC Name |
1-(6-nitropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)6-2-3-7(8-4-6)9(11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSGUPPTXHCPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Nitropyridin-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






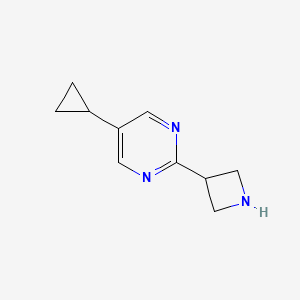
![Spiro[azetidine-3,2'-chromane]-4'-one](/img/structure/B3224744.png)
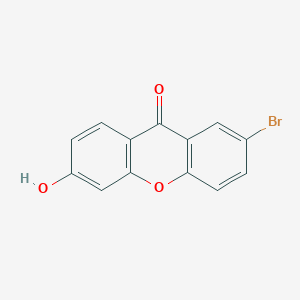
![Imidazo[1,2-a]pyrimidin-3-ylboronic acid](/img/structure/B3224762.png)
![9,9-Bis[6-(glycidyloxy)-2-naphthyl]-9H-fluorene](/img/structure/B3224765.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3224782.png)

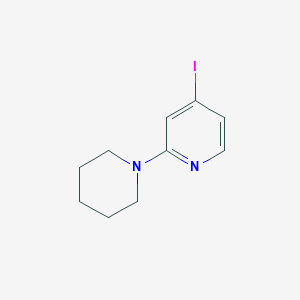
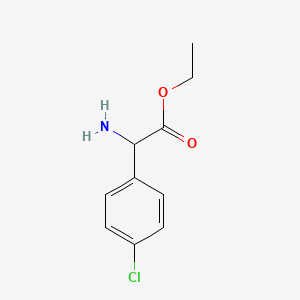
![(3S,4S)-3-[[(1S)-1-phenylethyl]amino]oxan-4-ol](/img/structure/B3224807.png)